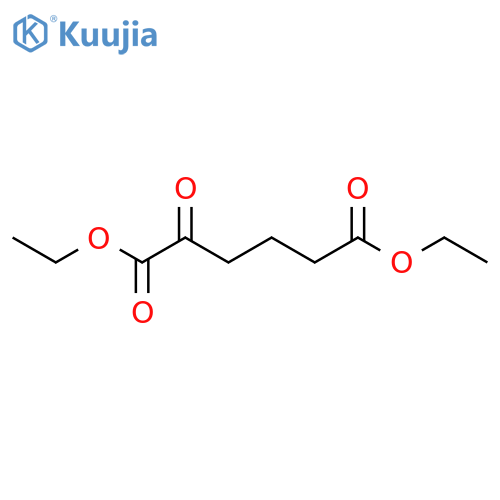Cas no 99683-30-4 (Diethyl 2-oxohexane-1,6-dicarboxylate)
Diethyl 2-oxohexane-1,6-dicarboxylateは、有機合成において有用なジエステル化合物です。分子内にケトン基と2つのエステル基を有し、多様な反応性を示します。特に、Michael反応やアルドール縮合などの求核付加反応における中間体としての利用価値が高く、医薬品や機能性材料の合成において重要な役割を果たします。高い純度と安定性を備えており、実験室規模から工業的生産まで幅広く適用可能です。また、その構造的特徴から、複雑な骨格構築のための多用途ビルディングブロックとしても注目されています。

99683-30-4 structure
商品名:Diethyl 2-oxohexane-1,6-dicarboxylate
CAS番号:99683-30-4
MF:C10H16O5
メガワット:216.231043815613
MDL:MFCD01319629
CID:1068745
PubChem ID:10932844
Diethyl 2-oxohexane-1,6-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- Diethyl 2-oxohexane-1,6-dicarboxylate
- diethyl 2-oxohexanedioate
- 2-oxo-adipic acid diethyl ester
- 2-Oxo-adipinsaeure-diaethylester
- diethyl 2-oxohexandioate
- Hexanedioic acid,2-oxo-,diethyl ester
- 99683-30-4
- AKOS016017129
- DTXSID10448838
- MFCD01319629
- Hexanedioic acid, 2-oxo-, diethyl ester
- SCHEMBL15842189
-
- MDL: MFCD01319629
- インチ: InChI=1S/C10H16O5/c1-3-14-9(12)7-5-6-8(11)10(13)15-4-2/h3-7H2,1-2H3
- InChIKey: LRSVGRBPVQKHQT-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CCCC(=O)C(=O)OCC
計算された属性
- せいみつぶんしりょう: 216.10000
- どういたいしつりょう: 216.09977361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 9
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- PSA: 69.67000
- LogP: 0.85200
Diethyl 2-oxohexane-1,6-dicarboxylate セキュリティ情報
Diethyl 2-oxohexane-1,6-dicarboxylate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Diethyl 2-oxohexane-1,6-dicarboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D066045-250mg |
Diethyl 2-oxohexane-1,6-dicarboxylate |
99683-30-4 | 250mg |
$ 755.00 | 2022-06-06 | ||
| abcr | AB360878-2 g |
Diethyl 2-oxohexane-1,6-dicarboxylate, 97%; . |
99683-30-4 | 97% | 2g |
€1118.50 | 2023-04-26 | |
| abcr | AB360878-2g |
Diethyl 2-oxohexane-1,6-dicarboxylate, 97%; . |
99683-30-4 | 97% | 2g |
€1118.50 | 2025-02-15 | |
| abcr | AB360878-5g |
Diethyl 2-oxohexane-1,6-dicarboxylate, 97%; . |
99683-30-4 | 97% | 5g |
€2464.20 | 2025-02-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657783-1g |
Diethyl 3-oxooctanedioate |
99683-30-4 | 98% | 1g |
¥3801.00 | 2024-04-23 | |
| Ambeed | A250920-1g |
Diethyl 2-oxohexane-1,6-dicarboxylate |
99683-30-4 | 95+% | 1g |
$345.0 | 2024-04-16 | |
| A2B Chem LLC | AC69398-2g |
Diethyl 2-oxohexane-1,6-dicarboxylate |
99683-30-4 | 97% | 2g |
$775.00 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657783-5g |
Diethyl 3-oxooctanedioate |
99683-30-4 | 98% | 5g |
¥14434.00 | 2024-04-23 | |
| abcr | AB360878-1g |
Diethyl 2-oxohexane-1,6-dicarboxylate, 97%; . |
99683-30-4 | 97% | 1g |
€709.00 | 2025-02-15 | |
| A2B Chem LLC | AC69398-5g |
Diethyl 2-oxohexane-1,6-dicarboxylate |
99683-30-4 | 97% | 5g |
$1725.00 | 2024-07-18 |
Diethyl 2-oxohexane-1,6-dicarboxylate 関連文献
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
99683-30-4 (Diethyl 2-oxohexane-1,6-dicarboxylate) 関連製品
- 20577-61-1(Methyl 2,4-dioxopentanoate)
- 5753-96-8(Ethyl 2-oxohexanoate)
- 13246-52-1(Ethyl 2,4-dioxohexanoate)
- 13192-04-6(Dimethyl 2-Ketoglutaconate)
- 15933-07-0(Ethyl 2-oxobutanoate)
- 108-56-5(Diethyl 2-oxobutanedioate)
- 50461-74-0(Ethyl 2-Oxopentanoate)
- 615-79-2(ethyl 2,4-dioxopentanoate)
- 3952-66-7(Methyl 2-oxobutanoate)
- 5965-53-7(Diethyl 2-oxopentanedioate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:99683-30-4)Diethyl 2-oxohexane-1,6-dicarboxylate

清らかである:99%
はかる:1g
価格 ($):310.0